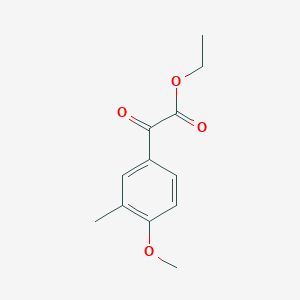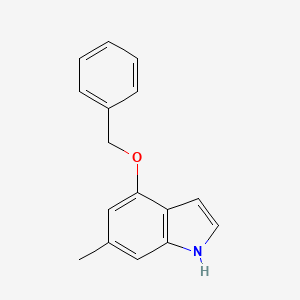
4-(Benzyloxy)-6-methyl-1H-indole
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency and environmental impact of the synthesis process.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral properties, like its UV/Vis, IR, and NMR spectra.Applications De Recherche Scientifique
Antioxidant and Antiproliferative Activity
Indole derivatives, including those related to 4-(Benzyloxy)-6-methyl-1H-indole, have been synthesized and evaluated for their antioxidant and photoprotective capacities, as well as their antiproliferative effects on human cancer cell lines. Arylidene-1H-indole-2-carbohydrazones, for example, showed promising antioxidant activity and growth inhibition at sub-micromolar concentrations on human erythroleukemia K562 and melanoma Colo-38 cells, indicating their potential in treating neoplastic diseases (Demurtas et al., 2019).
Nucleophilic Reactivities
The nucleophilic reactivities of various indole structures have been studied, revealing insights into their chemical behavior and providing a ranking of these compounds over a broad domain of the nucleophilicity scale. This research helps in understanding the reactivity of indole derivatives in synthetic organic chemistry (Lakhdar et al., 2006).
Synthetic Methodologies
Research on synthetic methodologies for indole derivatives includes the development of novel procedures for their preparation. For instance, a synthetic procedure for 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole has been reported, demonstrating a method suitable for industrial preparation with advantages such as low cost and high yield (Zuo, 2014).
Dual Inhibitor Development
Indole derivatives have been designed and synthesized as dual inhibitors of cholinesterase and monoamine oxidase, showcasing their therapeutic potential in neurodegenerative diseases. This research underscores the versatility of indole derivatives in medicinal chemistry (Bautista-Aguilera et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate safety measures for handling and disposing of the compound.
Orientations Futures
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions it could be used in.
Propriétés
IUPAC Name |
6-methyl-4-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)16(10-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBKVWWPURXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619808 | |
| Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-6-methyl-1H-indole | |
CAS RN |
840537-99-7 | |
| Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



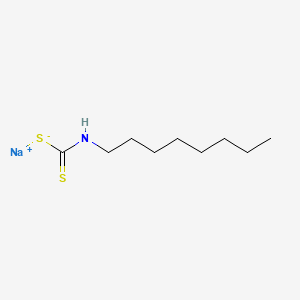
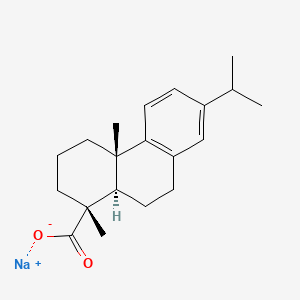
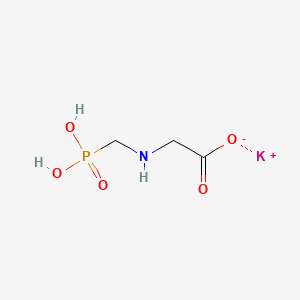
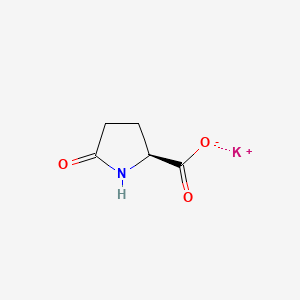
![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)
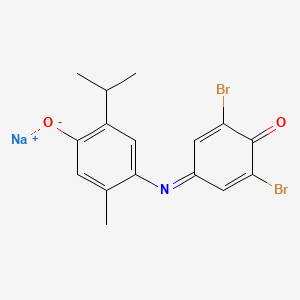
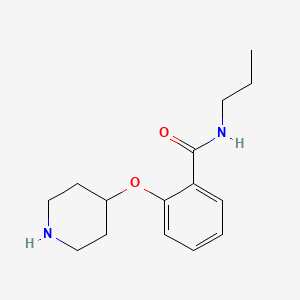
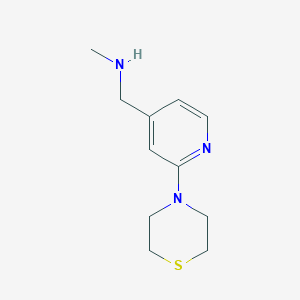
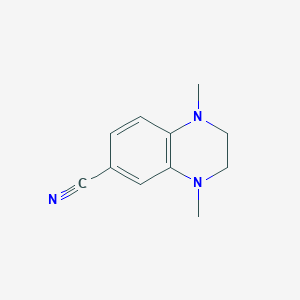
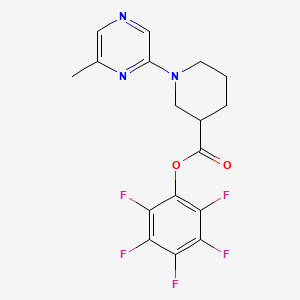
![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)
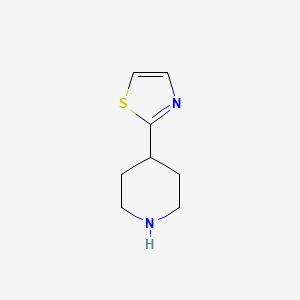
![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)
